(5Z)-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazinane ring, phenyl groups, and methoxyphenoxy substituents, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Involving the reaction of phenylhydrazine with ethyl acetoacetate to form the diazinane ring.
Aldol Condensation: To introduce the methylidene group, often using base catalysts like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It can be used to study enzyme inhibition, protein binding, and cellular uptake mechanisms.
Medicine
Potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (5Z)-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s diazinane ring and phenyl groups allow it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[2-[2-(4-hydroxyphenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
- (5Z)-5-[[2-[2-(4-chlorophenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, (5Z)-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a lead compound in drug development and other applications.
Properties
IUPAC Name |
(5Z)-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-20-11-13-21(14-12-20)33-15-16-34-23-10-6-5-7-18(23)17-22-24(29)27-26(31)28(25(22)30)19-8-3-2-4-9-19/h2-14,17H,15-16H2,1H3,(H,27,29,31)/b22-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJVMPZHOSPIF-XLNRJJMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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